molecular formula C12H10N2O2 B2438182 Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate CAS No. 113438-59-8

Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate

Cat. No.: B2438182
CAS No.: 113438-59-8
M. Wt: 214.224
InChI Key: VLFBRVZBFMLNAS-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Alternative Designations

The IUPAC name This compound derives from the parent indole structure, with substituents assigned positions according to the bicyclic numbering system. The cyanomethyl group (-CH₂CN) occupies the 3-position, while the methyl ester (-COOCH₃) is at the 5-position.

Alternative designations include:

  • 3-(Cyanomethyl)-1H-indole-5-carboxylic acid methyl ester
  • Methyl 3-cyanomethylindole-5-carboxylate
  • CAS Registry Number: 113438-59-8

Table 1 summarizes key identifiers:

Property Value
Molecular Formula C₁₂H₁₀N₂O₂
Molecular Weight 214.22 g/mol
SMILES COC(=O)C₁=CC₂=C(NC=C₂CC#N)C=C₁
InChI Key VLFBRVZBFMLNAS-UHFFFAOYSA-N

Molecular Geometry Analysis via X-Ray Crystallography

While direct X-ray crystallographic data for this specific compound are not publicly available, structural analogs provide insights. For example, ethyl 5-chloro-1H-indole-2-carboxylate (a related derivative) exhibits a planar indole ring with a mean deviation of 0.017 Å from the least-squares plane. The cyanomethyl group likely induces slight torsional strain due to steric interactions, as observed in methyl 3-acetyl-1H-indole-5-carboxylate, where substituents at the 3-position create dihedral angles of 26–50° with adjacent rings.

Key bond parameters inferred from comparable structures:

  • C3-C(cyanomethyl) bond length : ~1.46 Å (similar to C-C single bonds in nitriles)
  • Indole ring planarity : Deviation < 0.02 Å for core atoms
  • Ester group geometry : C=O bond length ~1.21 Å; C-O-C angle ~116°

Tautomeric Forms and Resonance Stabilization Effects

The compound exhibits two primary tautomeric forms:

  • 1H-tautomer : Proton resides on the indole nitrogen (N1), stabilizing the aromatic π-system through resonance.
  • 3H-tautomer : Proton migrates to the cyanomethyl-bearing carbon (C3), observed transiently under UV irradiation in matrix-isolation studies of analogous indoles.

Resonance stabilization arises from:

  • Delocalization of the indole nitrogen’s lone pair into the π-system, enhancing aromaticity.
  • Conjugation between the ester carbonyl and the indole ring, evidenced by bathochromic shifts in UV spectra of similar compounds.
  • Polarization of the cyanomethyl group, where the nitrile’s electron-withdrawing nature increases acidity at the adjacent methylene group (pKa ~25–28).

Comparative Structural Analysis with Related Indole Derivatives

Table 2 contrasts key features with structural analogs:

Compound Substituents Planarity (Å) Tautomeric Stability
This compound 3-Cyanomethyl, 5-COOCH₃ 0.013–0.017 1H > 3H
Indole-5-carboxylic acid 5-COOH 0.015 1H only
Methyl 1H-indole-6-carboxylate 6-COOCH₃ 0.019 1H dominant
5-Hydroxyindole 5-OH 0.021 1H ↔ 3H equilibrium

Key distinctions :

  • The cyanomethyl group increases electron density at C3, facilitating rare 3H-tautomer formation compared to hydroxyl or halogen substituents.
  • The methyl ester at C5 reduces hydrogen-bonding capacity versus carboxylic acid derivatives, affecting crystal packing.
  • Steric bulk at C3 distorts π-stacking interactions relative to unsubstituted indoles, as seen in reduced melting points (212°C vs. 245°C for indole-5-carboxylic acid).

Properties

IUPAC Name

methyl 3-(cyanomethyl)-1H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)8-2-3-11-10(6-8)9(4-5-13)7-14-11/h2-3,6-7,14H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFBRVZBFMLNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC=C2CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113438-59-8
Record name Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the acylation of m-toluic acid using sulfonyl chloride, followed by chlorination with liquid chlorine. The resulting intermediate undergoes esterification with non-aqueous methanol to form the ester. Finally, the ester is subjected to cyanation using sodium cyanide in the presence of toluene, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile involved.

Scientific Research Applications

Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate is a compound of significant interest in various scientific fields, particularly in organic chemistry and medicinal research. Its unique structure, featuring an indole core with a cyanomethyl group and a carboxylate moiety, enables diverse applications ranging from synthetic chemistry to biological investigations.

Structural Overview

  • Molecular Formula : C₁₂H₁₀N₂O₂
  • Molecular Weight : Approximately 214.22 g/mol
  • Functional Groups : Cyanomethyl and carboxylate groups enhance reactivity.

Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex organic molecules. It is particularly valuable in creating substituted indoles and heterocycles, which are important in various chemical and pharmaceutical applications .

Research indicates that this compound exhibits notable biological activities:

  • Anticancer Properties : Studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting anti-apoptotic proteins .
  • Antimicrobial Effects : The compound has demonstrated activity against various pathogens, suggesting potential as an antimicrobial agent.
  • Anti-inflammatory Activity : It modulates inflammatory pathways, potentially reducing inflammation in biological systems .

Pharmaceutical Intermediate

Due to its unique structure, this compound is being explored as a pharmaceutical intermediate in drug development. Its interactions with biological targets make it a candidate for further exploration in therapeutic applications.

Industrial Applications

The compound is also utilized in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups and structural properties .

Case Study 1: Anticancer Research

In a study investigating the anticancer properties of this compound, researchers found that it effectively induced apoptosis in several cancer cell lines. The mechanism was linked to the modulation of specific apoptotic pathways, making it a promising candidate for further development as an anticancer agent .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibitory activity, suggesting potential applications in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate is unique due to its indole core, which imparts distinct chemical and biological properties

Biological Activity

Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound features an indole core, which is known for its ability to interact with various biological targets. The presence of the cyano and carboxylate groups enhances its binding affinity and biological activity. The compound's structure can be represented as follows:

C12H10N2O2\text{C}_{12}\text{H}_{10}\text{N}_{2}\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : This compound has been shown to inhibit key enzymes involved in metabolic pathways, such as DNA gyrase and dihydrofolate reductase (DHFR), with reported IC50 values of 31.64 μM and 2.67 μM, respectively .
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .
  • Anticancer Properties : Its potential as an anticancer agent is under investigation, with preliminary studies indicating that it may induce apoptosis in cancer cells through various pathways.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of this compound. The findings suggest that this compound not only inhibits bacterial growth but also exhibits a remarkable ability to disrupt biofilm formation, which is crucial for the survival of bacterial colonies.

Pathogen MIC (μg/mL) MBC (μg/mL) Biofilm Reduction (%)
Staphylococcus aureus0.220.25Significant
Staphylococcus epidermidis0.250.30Significant

Anticancer Activity

The anticancer potential of this compound is being explored through various in vitro assays. Preliminary results indicate that this compound may inhibit tumor cell proliferation and induce apoptosis.

  • Cell Lines Tested : Various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), have shown sensitivity to this compound.
  • Mechanism : The compound appears to activate apoptotic pathways, leading to increased caspase activity in treated cells.

Case Study 1: Antimicrobial Efficacy

In a study published by the ACS Omega journal, this compound demonstrated potent antimicrobial activity against E. coli and Pseudomonas aeruginosa. The study highlighted its ability to synergistically enhance the efficacy of conventional antibiotics like ciprofloxacin and ketoconazole .

Case Study 2: Anticancer Properties

Research conducted at a leading cancer research institute evaluated the effects of this compound on various cancer cell lines. The results indicated that treatment led to a significant reduction in cell viability and increased apoptosis markers compared to control groups.

Q & A

Q. What are the optimized synthetic routes for Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate?

A common method involves reacting methyl indole-5-carboxylate with a cyanomethylating agent under acid catalysis. For example, pyridinium triflate (5 mol%) in toluene at room temperature for 6 hours yields the product in 68% after purification via flash chromatography (hexanes:Et₂O = 65:35) . Key reagents include methyl indole-5-carboxylate (2 equivalents) and toluene as the solvent. Optimization may require adjusting stoichiometry or catalyst loading to improve yield.

Q. How should researchers purify and characterize this compound post-synthesis?

  • Purification : Flash column chromatography with hexanes:Et₂O (65:35) is effective for isolating the product .
  • Characterization :
    • HRMS : Confirm molecular weight (e.g., calculated [M+H]+ for C₁₂H₁₀N₂O₂: 215.082; observed: 215.082) .
    • NMR : Key signals include indole NH (~δ 10.5 ppm, ¹H), ester carbonyl (~δ 165 ppm, ¹³C), and cyanomethyl protons (~δ 3.8–4.2 ppm, ¹H) .

Q. What storage conditions are recommended for this compound?

Store at room temperature in a tightly sealed, light-protected container. Avoid moisture due to the ester and nitrile functional groups, which may hydrolyze under humid conditions .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure?

SHELXL (SHELX suite) is widely used for refining small-molecule crystal structures. For this compound:

  • Collect high-resolution data (e.g., Cu-Kα radiation, λ = 1.54178 Å).
  • Refine anisotropic displacement parameters to confirm bond angles and torsional strain in the cyanomethyl group.
  • Validate hydrogen bonding between the indole NH and ester carbonyl .

Table 1 : Example Crystallographic Parameters

ParameterValue
Space groupP2₁/c
R-factor< 0.05
C-C-N bond angle112.5° ± 0.3°

Q. How can researchers evaluate its potential as a tyrosinase inhibitor?

  • Kinetic Assays : Monitor enzyme activity via UV-Vis spectroscopy (λ = 475 nm) using L-DOPA as the substrate.
  • Dose-Response : Test concentrations from 1–100 μM; calculate IC₅₀ using nonlinear regression.
  • HRMS Validation : Confirm inhibitor-enzyme adducts (e.g., [M+H]+ = 310.9967 for related indole-thiourea derivatives) .

Q. How to address contradictions in spectroscopic data (e.g., NMR shifts)?

Discrepancies in ¹³C NMR (e.g., ester carbonyl δ 165–170 ppm) may arise from solvent polarity or tautomerism. Mitigation strategies:

  • Compare data across solvents (DMSO-d₆ vs. CDCl₃).
  • Use DEPT-135 to distinguish CH₂ groups (cyanomethyl: δ ~35 ppm).
  • Cross-validate with IR (νC≡N ~2240 cm⁻¹) and HRMS .

Table 2 : Key Analytical Data Comparison

TechniqueObserved DataExpected Range
¹H NMRIndole NH: δ 10.5 ppmδ 10.0–11.0 ppm
¹³C NMREster CO: δ 165 ppmδ 163–168 ppm
HRMS[M+H]+ = 215.082215.082 (calculated)

Q. What strategies improve regioselectivity in indole functionalization?

  • Electronic Effects : The electron-withdrawing ester group at C5 directs electrophiles to C3 (e.g., cyanomethylation).
  • Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states.
  • Protection/Deprotection : Protect the indole NH with Boc groups to prevent side reactions during C3 modification .

Q. How can computational modeling predict bioactivity or binding modes?

  • Docking Studies : Use AutoDock Vina to simulate binding to tyrosinase (PDB: 2Y9X). Focus on interactions between the cyanomethyl group and Cu²⁺ in the active site.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to estimate frontier molecular orbitals (HOMO/LUMO) for redox activity predictions .

Key Notes for Methodological Rigor

  • Avoid Reliance on Single Techniques : Cross-validate NMR with HRMS and IR to confirm structural assignments.
  • Reproducibility : Document reaction conditions meticulously (e.g., catalyst batch, solvent purity).
  • Data Contradictions : Re-run assays under standardized conditions (pH, temperature) to isolate variables.

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